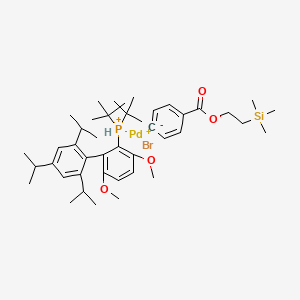

T-Bubrettphos PD

Beschreibung

Significance of Palladium-Catalyzed Reactions in Synthetic Organic Chemistry

The widespread adoption of palladium-catalyzed cross-coupling is due to its remarkable ability to create carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S, etc.) bonds with high efficiency and selectivity under mild conditions. sigmaaldrich.commit.edu This capability is crucial for the synthesis of a vast range of molecules that are fundamental to numerous sectors, including pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comnih.gov The reliability and broad substrate scope of these reactions have made them indispensable for constructing complex molecular architectures that were previously difficult or impossible to access. sigmaaldrich.com

Evolution of Phosphine (B1218219) Ligands in Cross-Coupling Catalysis

The success and evolution of palladium-catalyzed cross-coupling are intrinsically linked to the development of phosphine ligands. sigmaaldrich.com Early iterations of these reactions utilized simple triarylphosphines, such as triphenylphosphine (B44618) (PPh3). sigmaaldrich.com However, the quest for higher reactivity and broader substrate scope, particularly for less reactive starting materials like aryl chlorides, spurred the development of more sophisticated ligands. sigmaaldrich.comnih.gov This led to the emergence of bulky and electron-rich dialkylbiaryl phosphine ligands, a class of compounds developed by the Buchwald group. nih.govnih.gov These advanced ligands enhance the catalytic cycle's key steps, such as oxidative addition and reductive elimination, leading to more efficient and versatile catalyst systems. nih.govnih.gov The steric bulk and electron-donating properties of these ligands are crucial for stabilizing the active monoligated palladium(0) species, which is highly reactive. nih.govnih.gov

Overview of Buchwald Precatalysts: Design and Impact

To further improve the efficiency, stability, and ease of use of palladium catalysts, the Buchwald group developed a series of well-defined "precatalysts". sigmaaldrich.comsigmaaldrich-jp.com These are stable palladium(II) complexes that incorporate the biarylphosphine ligand and are designed to generate the active, monoligated palladium(0) catalytic species rapidly and quantitatively under the reaction conditions. sigmaaldrich-jp.commatthey.com

The design has evolved through several generations (G1 to G6). sigmaaldrich-jp.com

First Generation (G1): Allowed for the generation of the active Pd(0) species with the use of a base. sigmaaldrich.comsigmaaldrich-jp.com

Second Generation (G2): Featured a 2-aminobiphenyl (B1664054) backbone, enabling the use of weaker bases at room temperature for catalyst activation. sigmaaldrich.comsigmaaldrich-jp.commatthey.com

Third Generation (G3): Introduced a methanesulfonate (B1217627) (OMs) group, which allows for the incorporation of a wider range of phosphine ligands and efficient conversion to the active catalyst under very mild conditions. nih.gov T-Bubrettphos Pd G3 is a prominent member of this generation. sigmaaldrich.com

Fourth Generation (G4): Addressed rare issues of carbazole (B46965) inhibition seen with G3 precatalysts by methylating the amino group on the biphenyl (B1667301) backbone, which also improved solubility. sigmaaldrich.comsigmaaldrich-jp.com

These precatalysts are generally air-, moisture-, and thermally-stable, display good solubility in common organic solvents, and allow for precise control over the ligand-to-palladium ratio. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com Their use often leads to lower catalyst loadings and shorter reaction times. sigmaaldrich.comsigmaaldrich.com

Introduction to this compound: Generations and General Applications in C-C, C-N, C-O, C-F, C-CF3, and C-S Bond Formation

This compound is a state-of-the-art catalytic system built upon the Buchwald precatalyst platform. The ligand, t-BuBrettPhos, is an extremely bulky, electron-rich di-tert-butylphosphino biaryl ligand. nih.govnih.gov When incorporated into the precatalyst framework, particularly as the third-generation (G3) complex, it forms a highly active and versatile catalyst. sigmaaldrich.comsigmaaldrich.com

The this compound G3 precatalyst is a stable solid that has demonstrated exceptional performance across a broad spectrum of cross-coupling reactions, facilitating the formation of numerous critical chemical bonds. sigmaaldrich.comsmolecule.com

Key Applications of this compound G3:

C-N Bond Formation: It is highly effective in Buchwald-Hartwig amination reactions, coupling aryl halides with a wide range of primary amides and amino acid esters, often with minimal racemization. sigmaaldrich.comnih.gov

C-O Bond Formation: The catalyst excels in the coupling of aryl halides with primary alcohols, including challenging substrates like methanol (B129727) and ethanol. sigmaaldrich.com It also enables the synthesis of phenols from aryl halides using hydroxide (B78521) sources. sigmaaldrich.comsigmaaldrich.com A notable application is in the synthesis of fluorinated alkyl aryl ethers. acs.org

C-C Bond Formation: this compound G3 is utilized in various C-C bond-forming reactions, including Suzuki-Miyaura, Heck, Hiyama, Negishi, Sonogashira, and Stille couplings. sigmaaldrich.comsmolecule.com

Other Bond Formations: The versatility of this catalyst extends to the formation of C-F, C-CF3, and C-S bonds, making it a powerful tool for introducing fluorine-containing motifs and sulfur linkages into organic molecules. sigmaaldrich.comsigmaaldrich.comsmolecule.com

Below is a table summarizing the types of bond formations catalyzed by this compound G3.

| Bond Formed | Reaction Type | Coupling Partners (Examples) |

| C-N | Buchwald-Hartwig Amination | Aryl Halides/Triflates + Amines, Amides |

| C-O | Etherification / Hydroxylation | Aryl Halides + Alcohols, Hydroxides |

| C-C | Suzuki, Heck, Negishi, etc. | Aryl Halides + Boronic Acids, Alkenes, Organozincs |

| C-F | Fluorination | Aryl Triflates + Fluoride (B91410) Source |

| C-CF3 | Trifluoromethylation | Aryl Chlorides + CF3 Source |

| C-S | Thioetherification | Aryl Halides + Thiols |

Scope and Impact of this compound in Complex Molecule Synthesis and Related Fields

The robustness and broad applicability of the this compound catalytic system have had a significant impact on the synthesis of complex molecules. rsc.org Its ability to function under mild conditions with low catalyst loadings and tolerate a wide variety of functional groups makes it an ideal choice for late-stage functionalization in the synthesis of pharmaceuticals, natural products, and materials. rsc.org

For instance, the catalyst has been employed in the efficient N-arylation of amino acid esters, a critical transformation in medicinal chemistry, with high retention of stereochemistry. nih.gov Furthermore, its effectiveness in C-O couplings has been demonstrated in the gram-scale synthesis of an intermediate for the drug idalopirdine. acs.org The ability to forge challenging bonds, such as C-O and C-F, is particularly valuable in medicinal and agrochemical research, where the introduction of such moieties can profoundly influence a molecule's biological properties. acs.org The development of T-Bubrettphos and its corresponding palladium precatalysts represents a significant advancement, expanding the boundaries of what is possible in palladium-catalyzed cross-coupling. nih.gov

Eigenschaften

Molekularformel |

C43H67BrO4PPdSi+ |

|---|---|

Molekulargewicht |

893.4 g/mol |

IUPAC-Name |

bromopalladium(1+);ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;2-trimethylsilylethyl benzoate |

InChI |

InChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2 |

InChI-Schlüssel |

XMCHCXYHRSEQIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for T Bubrettphos Ligands and Their Palladium Complexes

Advanced Strategies for the Synthesis of the T-Bubrettphos Ligand

The synthesis of biarylphosphine ligands such as T-Bubrettphos has undergone significant methodological improvements to enhance safety, yield, and economic viability, particularly for large-scale production.

Recent advancements in the synthesis of the T-Bubrettphos ligand have focused on replacing hazardous and inefficient reagents. An improved process utilizes Grignard reagents in conjunction with catalytic amounts of copper, which is superior to previous methods. nih.gov This updated methodology provides a safer process by avoiding pyrophoric organolithium reagents and is more economical due to the use of catalytic, rather than stoichiometric, quantities of copper. nih.gov

The process involves the formation of a Grignard reagent from the corresponding aryl bromide, which is then coupled with di-tert-butylchlorophosphine (B1329828) (t-Bu₂PCl) in the presence of a copper catalyst. nih.gov Optimization studies revealed that the choice of copper source is critical to the reaction's success.

Table 1: Optimization of Copper Catalyst in T-Bubrettphos Synthesis nih.gov

| Entry | Copper Source (mol%) | Additives (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | LiBr (40) | THF | 100 | 24 | 13 |

| 2 | CuBr (20) | LiBr (40) | THF | 100 | 24 | 67 |

| 3 | CuCl (20) | LiBr (40) | THF | 100 | 24 | 74 |

As shown in Table 1, using Copper(I) chloride (CuCl) as the catalyst provided the highest yield (74%). This method allows for the isolation of a pure product in high yield, representing a significant improvement for the preparation of this ligand. nih.gov

The earlier reported synthesis for T-Bubrettphos involved the use of tert-butyllithium (B1211817) (t-BuLi) to generate an aryllithium species from an iodoarene precursor. nih.gov This intermediate was then reacted with t-Bu₂PCl in the presence of a stoichiometric equivalent of CuCl. nih.gov This process yielded the T-Bubrettphos ligand in 53% yield after a prolonged reaction time of 60 hours at 70°C. nih.gov

The primary drawbacks of this older method are significant. First, the use of t-BuLi, a pyrophoric reagent, poses considerable safety risks, especially on a larger scale. nih.gov For instance, the preparation of 50 grams of the ligand would necessitate approximately 120 mL of a 1.7 M t-BuLi solution in pentane. nih.gov Second, the requirement of a full equivalent of copper halide complicates the purification process and adds to the cost. The improved method using Grignard reagents and catalytic copper circumvents these issues, offering a safer, higher-yielding, and more economical synthetic route. nih.gov

Preparation of T-Bubrettphos PD Precatalysts

Palladium precatalysts incorporating the T-Bubrettphos ligand are designed to be air-, moisture-, and thermally-stable, allowing for easier handling and storage. sigmaaldrich.comsigmaaldrich.com These precatalysts ensure the efficient and rapid in-situ generation of the active LPd(0) catalytic species, which is crucial for a wide range of cross-coupling reactions. sigmaaldrich.comnih.gov

The this compound G3 precatalyst is a third-generation Buchwald precatalyst. sigmaaldrich.comsmolecule.com Its synthesis involves the complexation of the T-Bubrettphos ligand with a palladium(II) methanesulfonate (B1217627) source. nih.govsmolecule.com Specifically, the precatalyst can be prepared by stirring the T-Bubrettphos ligand with a cyclopalladated 2-aminobiphenylmesylate dimer in a solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. This straightforward procedure results in a high yield of the desired precatalyst after purification by trituration with diethyl ether. nih.govnih.gov The resulting complex, [(2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a stable solid that is highly soluble in common organic solvents. sigmaaldrich.com

To address potential issues with G3 precatalysts, such as the formation of carbazole (B46965) byproducts that can inhibit catalysis, the fourth generation (G4) was developed. sigmaaldrich.com The key structural modification in G4 precatalysts is the methylation of the amino group on the biphenyl (B1667301) backbone of the palladacycle. sigmaaldrich.com This change leads to G4 precatalysts that exhibit higher solubility in reaction media while retaining the excellent catalytic activity of their G3 counterparts. sigmaaldrich.com

Like G3 precatalysts, this compound G4 is effective in various cross-coupling reactions. Both G3 and G4 precatalysts are particularly useful in Suzuki-Miyaura couplings, especially with unstable boronic acids that are prone to protodeboronation. sigmaaldrich.com The rapid activation of the precatalyst to the catalytically active LPd(0) species is essential for the success of these challenging transformations. sigmaaldrich.comenamine.net

More recently, bench-stable Pd-methylnaphthyl (MeNAP) complexes with the T-Bubrettphos ligand have been introduced as highly effective precatalysts. acs.org The formation of these complexes has been identified as a crucial factor, as catalyst activation can be a bottleneck in reactions using extremely bulky ligands like T-Bubrettphos. acs.orgacs.org

Spectroscopic and X-ray analysis have shown that during the formation of the [Pd(MeNAP)(T-Bubrettphos)Br] complex, the biaryl system of the ligand can reversibly insert into the palladium-(MeNAP)carbon bond. acs.orgacs.org The superior performance of these MeNAP complexes is attributed to their clean formation and subsequent rapid activation to the monoligated Pd(0) species necessary for catalysis. acs.org While the formation of the preformed complex can be relatively slow, its use enhances catalytic performance in challenging reactions such as the monoarylation of ammonia (B1221849). acs.org

Mechanistic Aspects of Precatalyst Activation and Active Species Generation

The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally dependent on the successful generation of the catalytically active Pd(0) species from a more stable Pd(II) precatalyst. The nature of the ligand, in this case, T-Bubrettphos, plays a pivotal role in the mechanism and efficiency of this activation process. This section delves into the mechanistic details of the in situ formation of catalytically active palladium(0) species from preformed this compound precatalysts and explores the challenges that can arise during precatalyst formation and activation.

In Situ Formation of Catalytically Active Palladium(0) Species from Preformed Precatalysts

The most common preformed precatalysts involving bulky biarylphosphine ligands like T-Bubrettphos are the G3 (third-generation) Buchwald precatalysts. These palladacycles are designed for stability under ambient conditions while allowing for efficient and quantitative generation of the active LPd(0) species under reaction conditions. sigmaaldrich.comnih.gov

The activation of a this compound G3 precatalyst is typically initiated by a base. The generally accepted mechanism involves the deprotonation of the 2-aminobiphenyl (B1664054) moiety of the palladacycle. This step forms a palladium-amido complex. Subsequently, this intermediate undergoes C-N reductive elimination, which results in the formation of the desired monoligated L-Pd(0) species (where L is T-Bubrettphos), a methanesulfonate salt, and a carbazole byproduct. sigmaaldrich.comwhiterose.ac.uk The non-coordinating and electron-withdrawing nature of the methanesulfonate (OMs) group in G3 precatalysts is crucial for their versatility, as it facilitates the accommodation of extremely bulky ligands such as the T-Bubrettphos. sigmaaldrich.com

An alternative approach to generate the active Pd(0) species, particularly for the bulkiest biarylphosphine ligands where palladacycle formation can be challenging, involves the use of oxidative addition complexes (OACs). nih.govresearchgate.netmit.edu These precatalysts are typically Pd(II) complexes that are already on the catalytic cycle. Their activation does not require a base; instead, they are readily reduced to the active Pd(0) species. This method avoids the formation of potentially inhibitory byproducts, such as carbazole, which can sometimes hinder catalytic activity. nih.gov

The general activation pathway for a G3 precatalyst is illustrated below:

Figure 1: Proposed Activation Pathway for a this compound G3 Precatalyst

This process is designed to be rapid and efficient, ensuring that a high concentration of the active catalyst is available at the onset of the reaction.

Challenges in Precatalyst Formation and Activation for Specific Reaction Types

Despite the sophisticated design of modern precatalysts, challenges related to their formation and activation persist, particularly when employing sterically demanding ligands like T-Bubrettphos. The sheer bulk of the T-Bubrettphos ligand can impede its incorporation into certain precatalyst scaffolds. For instance, while readily forming G3 precatalysts, the synthesis of G4 and G5 precatalysts with such bulky ligands has proven to be difficult. nih.govnih.gov

The efficiency of the activation to the LPd(0) species can also be a critical challenge, especially in reactions involving sensitive substrates. A prime example is the Suzuki-Miyaura coupling of unstable boronic acids, which are prone to rapid protodeboronation under basic conditions. nih.govnih.gov For a successful coupling to occur, the rate of precatalyst activation and subsequent transmetalation must be significantly faster than the rate of boronic acid decomposition. The development of precatalysts that can be rapidly activated under mild conditions is therefore crucial for the successful application of these challenging substrates. nih.gov

The following table presents data on the deboronation rates of various unstable boronic acids, highlighting the challenge faced in their cross-coupling reactions. A successful outcome depends on a precatalyst that can generate the active Pd(0) species and engage the boronic acid in the catalytic cycle before significant decomposition occurs.

| Entry | Boronic Acid | Deboronation Half-life (t1/2 in min) |

|---|---|---|

| 1 | Pentafluorophenylboronic acid | 1.5 |

| 2 | 2,3,5,6-Tetrafluorophenylboronic acid | 7.5 |

| 3 | 2-Furanboronic acid | <1 |

| 4 | 2-Thiopheneboronic acid | <1 |

| 5 | 1H-Pyrrole-2-boronic acid | <1 |

Data sourced from studies on the Suzuki-Miyaura coupling of unstable boronic acids. nih.gov

Another significant challenge, particularly in C-N cross-coupling reactions, is the potential for catalyst deactivation. It has been hypothesized that with BrettPhos-like ligands, which are structurally similar to T-Bubrettphos, primary amine and N-heteroaromatic substrates can displace the bulky phosphine (B1218219) ligand from the palladium center. mit.eduresearchgate.net This leads to the formation of catalytically dormant or inactive palladium complexes, which may only be reactivated upon heating. mit.edu This phenomenon underscores the delicate balance between ligand lability required for catalysis and the stability of the metal-ligand bond needed to prevent catalyst decomposition.

Fundamental Mechanistic Investigations of T Bubrettphos Pd Catalysis

General Catalytic Cycle Pathways: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions, including those utilizing t-Bubrettphos, generally proceeds through a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle typically initiates with the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex, where the palladium center has been oxidized from the 0 to the +2 state. The use of strong σ-donating ligands, such as t-Bubrettphos, increases the electron density on the palladium center, which in turn accelerates this often rate-determining step. fishersci.ca Computational and experimental studies have suggested that for many cross-coupling reactions, the oxidative addition step involves a monoligated palladium species (L1Pd(0)). researchgate.net The nature of the ligand can also influence the mechanism of oxidative addition itself. fishersci.ca

Transmetalation: Following oxidative addition, the arylpalladium(II) halide complex undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) is transferred to the palladium center, displacing the halide. This process forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon or carbon-heteroatom bond. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. Bulky ligands like t-Bubrettphos are known to facilitate this step. fishersci.ca

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is depicted below:

| Step | Description |

| Oxidative Addition | R-X + Pd(0)Ln → R-Pd(II)(X)Ln |

| Transmetalation | R-Pd(II)(X)Ln + R'-M → R-Pd(II)(R')Ln + M-X |

| Reductive Elimination | R-Pd(II)(R')Ln → R-R' + Pd(0)Ln |

Characterization of Active Catalytic Species

A critical aspect of understanding any catalytic system is the identification and characterization of the active catalytic species. For palladium catalysts bearing bulky phosphine (B1218219) ligands like t-Bubrettphos, the nature of the active species is a subject of detailed investigation.

Mechanistic studies strongly suggest that for many cross-coupling reactions catalyzed by palladium with bulky phosphine ligands, the catalytically active species is a monoligated palladium(0) complex, L1Pd(0). nih.gov The formation of these species is often more efficient when using specific precatalysts designed to readily generate the monoligated Pd(0) species under reaction conditions. nih.gov The bulky nature of ligands like t-Bubrettphos favors the formation of these coordinatively unsaturated and highly reactive 12-electron species. nih.gov

In solution, an equilibrium often exists between the monoligated (L1Pd(0)) and bisligated (L2Pd(0)) palladium(0) complexes. While the L1Pd(0) species is generally considered the more active catalyst, the L2Pd(0) complex can act as a resting state. The dissociation of a ligand from the bis-ligated species to generate the active monoligated catalyst can be a crucial, and sometimes slow, step. mit.educapes.gov.br The equilibrium between these species can be influenced by factors such as ligand concentration, temperature, and the specific structure of the phosphine ligand. High ligand concentrations can favor the formation of the less active bis-ligated species, potentially inhibiting the reaction rate. capes.gov.brresearchgate.net

Identification and Role of Catalyst Resting States in Specific Reactions (e.g., Arylpalladium(II) Hydroxide (B78521) and Chloride)

The resting state of a catalyst is the most stable species in the catalytic cycle and its identification provides valuable insight into the rate-limiting step of the reaction. In palladium-catalyzed reactions, the nature of the resting state can vary depending on the specific reaction conditions and substrates.

Kinetic Studies and Their Implications for Catalytic Efficiency and Turnover

Kinetic studies are instrumental in unraveling the mechanistic details of a catalytic reaction. By examining the reaction rates under varying concentrations of reactants, catalyst, and ligand, one can determine the order of the reaction with respect to each component and gain insights into the rate-determining step.

For example, kinetic analysis of C-N coupling reactions has shown that the reaction can be inhibited by high concentrations of the base or the phosphine ligand. researchgate.netchemrxiv.org This inhibition is often attributed to the formation of off-cycle, less reactive palladium complexes. Understanding these kinetic relationships is crucial for optimizing reaction conditions to maximize catalytic efficiency and turnover numbers. For instance, realizing that a monoligated palladium species is the active catalyst has led to the development of protocols that use a lower ligand-to-palladium ratio to avoid the formation of inhibitory bis-ligated species.

Specific Mechanistic Pathways for C-N Bond Formation

The palladium-catalyzed formation of carbon-nitrogen bonds, a cornerstone of modern organic synthesis, has been the subject of extensive mechanistic investigation. The general catalytic cycle of oxidative addition, transmetalation (in this case, more accurately described as amine coordination and deprotonation), and reductive elimination applies.

Monoarylation of Ammonia (B1221849) and Hydrazine (B178648): Mechanistic Insights into Selectivity Control

The selective monoarylation of ammonia and hydrazine presents a significant challenge in cross-coupling chemistry due to the potential for multiple arylation events. T-Bubrettphos-ligated palladium catalysts have demonstrated remarkable efficiency and selectivity for these transformations. Mechanistic investigations into the palladium-catalyzed C–N coupling of hydrazine with (hetero)aryl chlorides and bromides have revealed the existence of two distinct catalyst resting states: an arylpalladium(II) hydroxide complex and an arylpalladium(II) chloride complex. researchgate.net These two species are part of two interconnected catalytic cycles. researchgate.net

Regioselectivity and Undesired Pathways (e.g., β-Hydride Elimination of Pd Amide Species)

Control of regioselectivity and the suppression of undesired pathways like β-hydride elimination are critical for the success of cross-coupling reactions. The steric bulk of ligands such as T-Bubrettphos is a key factor in directing these processes. Sterically demanding phosphine ligands tend to promote the formation of three-coordinate, T-shaped palladium intermediates. ethz.ch These intermediates, by virtue of having a vacant coordination site, can accelerate syn-β-hydride elimination. ethz.ch Conversely, the formation of square planar diphosphine-palladium intermediates, favored by smaller ligands, can promote β-heteroatom elimination relative to β-hydride elimination. ethz.ch

In the context of T-Bubrettphos-catalyzed fluorination of aryl triflates, the formation of regioisomeric aryl fluoride (B91410) products has been observed, particularly with electron-rich aryl triflates. nih.gov Mechanistic studies suggest that this loss of regioselectivity proceeds through the formation of a benzyne intermediate. nih.gov This undesired pathway highlights a challenge in directing the reactivity of highly reactive intermediates even with sophisticated ligands.

In some systems, specific functionalities on the substrate can help suppress β-hydride elimination. For instance, it has been proposed that an N-sulfonyl oxygen can coordinatively stabilize an alkylpalladium intermediate, thereby preventing the common β-elimination pathway and enabling alternative reaction cascades. organic-chemistry.org

Mechanistic Basis for Minimal Racemization in N-Arylation of Amino Acid Esters

The N-arylation of chiral amino acid esters is a valuable transformation, but it carries the risk of racemization, which would compromise the product's stereochemical integrity. The use of T-Bubrettphos Pd G3 and G4 precatalysts enables these reactions to proceed under mild conditions, which is crucial for minimizing racemization. nih.govacs.org

Mechanistic studies have provided a clear understanding of the source of enantiomeric excess erosion in these reactions. It was demonstrated that the observed racemization occurs at the level of the amino acid ester starting material, not the N-arylated product. nih.govacs.org Strong bases, such as sodium tert-butoxide, can readily racemize the starting ester. nih.govacs.org The key to maintaining stereochemical purity is the use of a weaker base in conjunction with the T-Bubrettphos catalyst system, which is active enough to promote C-N coupling without causing significant racemization of the starting material. nih.govacs.org

Table 1: Effect of Base on Racemization in N-Arylation of Phenylalanine tert-butyl ester

| Base | Yield (%) | Racemization Outcome | Reference |

|---|---|---|---|

| Sodium tert-butoxide | 29 | Complete racemization | nih.govacs.org |

| Cesium carbonate | Low | Minimal racemization | nih.govacs.org |

Specific Mechanistic Pathways for C-O Bond Formation

T-Bubrettphos-palladium systems have proven effective in catalyzing the formation of carbon-oxygen bonds, a traditionally challenging cross-coupling transformation. Mechanistic understanding of these reactions is key to their broad application.

Hydroxylation Reactions Employing Hydroxide Surrogates and Avoiding Ar-Pd-OH Intermediates

The direct conversion of aryl halides to phenols using palladium catalysis is an important process. A method utilizing a catalyst based on the T-Bubrettphos ligand and its corresponding palladacycle precatalyst has been developed for the hydroxylation of a range of aryl and heteroaryl halides. acs.org This system effectively couples (hetero)aryl halides with potassium hydroxide and cesium hydroxide. acs.org While the prompt mentions avoiding Ar-Pd-OH intermediates, mechanistic studies in related systems have identified arylpalladium(II) hydroxide species as catalyst resting states. researchgate.net In the described hydroxylation protocol, the reaction is performed in the presence of a specific amount of water, and variations in the water or base stoichiometry lead to lower yields, indicating a sensitive mechanistic balance. acs.org

Mechanisms of Fluorinated Alcohol Cross-Coupling

The synthesis of fluorinated alkyl aryl ethers via C–O cross-coupling has been successfully achieved using the this compound G3 precatalyst. This protocol is notable for its use of the mild base cesium carbonate (Cs₂CO₃) in toluene, accommodating a wide array of (hetero)aryl bromides and fluorinated alcohols. nih.govresearchgate.netacs.org The use of a precatalyst like this compound G3 is advantageous as it allows for the quantitative in situ formation of the active LPd(0) catalytic species. nih.gov A control experiment that excluded the palladium catalyst yielded no product, confirming that the reaction proceeds via a palladium-catalyzed pathway rather than direct nucleophilic aromatic substitution. nih.govacs.org

Mechanistic studies on related BrettPhos-supported systems for the fluoroalkoxylation of activated aryl halides suggest that the ligand facilitates the reductive elimination of the oxygen nucleophile through an electronic pathway. researchgate.net This indicates that the electronic properties of the BrettPhos ligand family, including T-Bubrettphos, are crucial in enabling the difficult C-O reductive elimination step.

Table 2: Optimization of Fluorinated Alcohol Cross-Coupling

| Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|

| tBuBrettPhos (Ligand) | Cs₂CO₃ | 51 | nih.gov |

| tBuBrettPhos Pd G3 (Precatalyst) | Cs₂CO₃ | 70 | nih.gov |

| tBuBrettPhos Pd G3 | Na₂CO₃ | Lower than Cs₂CO₃ | nih.gov |

| tBuBrettPhos Pd G3 | K₂CO₃ | Lower than Cs₂CO₃ | nih.gov |

| tBuBrettPhos Pd G3 | K₃PO₄ | 70 | nih.gov |

Specific Mechanistic Pathways for C-F Bond Formation

Palladium-catalyzed fluorination represents a significant frontier in cross-coupling chemistry due to the challenging nature of C–F bond formation. The proposed catalytic cycle involves oxidative addition of an aryl electrophile (e.g., triflate) to a Pd(0) complex, followed by metathesis with a fluoride source to generate an L-Pd(Ar)(F) intermediate, and culminating in the critical C–F reductive elimination step to form the aryl fluoride product. nih.gov

The use of the sterically demanding T-Bubrettphos ligand has been instrumental in advancing this transformation, enabling the conversion of various aryl triflates to their corresponding aryl fluorides. nih.gov However, mechanistic studies have revealed significant hurdles. For instance, C–F reductive elimination from a (T-Bubrettphos)Pd(II)(aryl)F complex does not proceed readily when the aryl group is electron-rich. researchgate.net Evidence suggests that under these conditions, a modified phosphine, generated in situ, may act as the true supporting ligand during catalysis. researchgate.net

Furthermore, the reaction can be complicated by the formation of regioisomeric byproducts. Investigations into this side reaction have led to the proposal of a mechanism involving the formation of benzyne intermediates, particularly when using para-substituted aryl triflates. nih.gov This highlights the delicate balance required to favor the desired direct reductive elimination pathway over competing decomposition or isomerization pathways.

C-F Reductive Elimination from LPd(II)(Aryl)F Complexes

A pivotal step in the catalytic cycle of palladium-catalyzed fluorination is the reductive elimination of the C-F bond from a palladium(II) intermediate. However, this step has been identified as a significant challenge in the development of efficient fluorination catalysts. Mechanistic investigations into complexes of the type LPd(II)(Aryl)F, where L is T-Bubrettphos, have revealed that the facility of C-F reductive elimination is highly dependent on the electronic nature of the aryl group.

Studies have demonstrated that for LPd(II)(Aryl)F complexes ligated by T-Bubrettphos, C-F reductive elimination does not proceed when the aryl group is electron-rich. This observation is critical as it suggests that the initially formed palladium(II) fluoride complex is not necessarily the species from which the desired aryl fluoride product is directly formed, particularly for a broad range of substrates. In contrast, previous work with the related ligand BrettPhos showed that C-F reductive elimination could occur, but only when the aryl group was both electron-deficient and possessed an ortho-alkyl group, which are structural features known to promote reductive elimination. Notably, palladium catalysts based on BrettPhos are not effective for most fluorination reactions, whereas catalysts derived from T-Bubrettphos are capable of converting a wide array of aryl triflates to their corresponding aryl fluorides.

The stability of the LPd(II)(Aryl)F intermediate and the high energy barrier for C-F reductive elimination from this species, especially with electron-rich arenes, pointed towards the involvement of alternative pathways or modified catalytic species being responsible for the observed reactivity.

Table 1: Reductive Elimination Outcomes for LPd(II)(Aryl)F Complexes

| Ligand | Aryl Group | C-F Reductive Elimination Observed | Reference |

|---|---|---|---|

| T-Bubrettphos | Electron-Rich | No | ,, |

| BrettPhos | Electron-Deficient with ortho-alkyl group | Yes |

Evidence for In Situ Ligand Modification in Fluorination Catalysis

Further investigation into the mechanism of this compound-catalyzed fluorination of aryl triflates provided compelling evidence for the in situ modification of the T-Bubrettphos ligand during the catalytic cycle. This discovery was crucial in explaining the catalytic activity observed with electron-rich aryl substrates, where direct C-F reductive elimination from the initial LPd(II)(Aryl)F complex was found to be unfavorable.

It was observed that during the reaction, the T-Bubrettphos ligand undergoes an arylation reaction, incorporating a molecule of the aryl triflate substrate into its structure. This leads to the formation of a more complex terarylphosphine ligand in situ. This modified ligand is believed to be the actual supporting ligand for the active catalytic species responsible for the C-F bond formation. The addition of a third aryl ring to the phosphine ligand scaffold imparts increased stability to the resulting palladium complexes, which may be a prerequisite for the C-F bond-forming step to occur.

Experimental evidence for this ligand modification includes the observation and characterization of dearomatized Pd(II) bromide complexes that form from the reaction of the T-Bubrettphos-ligated palladium complex with the aryl substrate. This rearrangement of the oxidative addition complex is a key step in the formation of the modified terarylphosphine ligand. While the modified ligand could not be isolated in pure form from the catalytic mixture to be re-subjected to the reaction, the evidence strongly points to its formation and critical role in the catalytic cycle.

Table 2: Observations Supporting In Situ Ligand Modification

| Observation | Implication | Reference |

|---|---|---|

| T-Bubrettphos is quantitatively arylated during the reaction. | The ligand is chemically altered during catalysis. | |

| Formation of a dearomatized Pd(II) bromide complex. | A key intermediate in the ligand modification pathway has been identified. | |

| The modified terarylphosphine ligand forms more stable Pd complexes. | The modified ligand is likely the active ligand in the C-F reductive elimination step. |

Role of Additives (e.g., TESCF3) in Enhancing Regioselectivity and Yield

In palladium-catalyzed cross-coupling reactions, additives can play a crucial role in improving reaction outcomes, including yield and regioselectivity. In the context of palladium-catalyzed fluorination, particularly of cyclic vinyl triflates, the formation of regioisomeric products can be a significant issue, often making product separation difficult.

Investigations into these reactions revealed that the poor regioselectivity often arises from the formation of LPd-cyclohexyne complexes when biaryl monophosphine ligands are used. A significant breakthrough in addressing this challenge was the discovery that the addition of a substoichiometric amount of triethyl(trifluoromethyl)silane (TESCF3) can dramatically improve the regioselectivity of the fluorination.

While the specific studies highlighting the role of TESCF3 did not exclusively use T-Bubrettphos, the findings are highly relevant to palladium catalysis with biaryl phosphine ligands in general. The proposed role of TESCF3 is to intercept the problematic LPd-cyclohexyne intermediates, thereby preventing the formation of undesired regioisomers and channeling the reaction towards the desired vinyl fluoride product. This has led to the development of highly efficient and regioselective protocols for the synthesis of cyclic vinyl fluorides.

Table 3: Effect of TESCF3 Additive on Regioselectivity

| Reaction Condition | Outcome | Implication | Reference |

|---|---|---|---|

| Pd-catalyzed fluorination of cyclic vinyl triflates without additive | Formation of regioisomeric products | Poor regioselectivity due to side reactions. | |

| Pd-catalyzed fluorination of cyclic vinyl triflates with TESCF3 | Significantly improved regioselectivity | TESCF3 prevents the formation of undesired byproducts. | , |

Computational and Theoretical Insights into T Bubrettphos Pd Catalysis

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate mechanisms of chemical reactions, and its application to catalysis involving T-Bubrettphos PD has provided significant insights. nih.govresearchgate.net DFT calculations allow for a detailed exploration of the reaction pathway, identifying key intermediates and transition states. mdpi.com The theory is based on the principle that the electron density of a system determines its energy and other properties. mdpi.com

In the context of palladium-catalyzed reactions such as the Buchwald-Hartwig amination, DFT studies on related phosphine (B1218219) ligands like BrettPhos have mapped out a three-step reaction process. nih.govresearchgate.net This process typically consists of:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) complex.

Deprotonation: A base removes a proton from the amine.

Reductive Elimination: The final step where the C-N bond is formed, and the product is released, regenerating the palladium catalyst. nih.govresearchgate.net

Systematic calculations using DFT help to understand the differences in catalytic activity between various ligands by examining their steric and electronic effects on each step of this catalytic cycle. nih.govresearchgate.net

Computational Prediction of Rate-Determining Steps and Activation Barriers

A key strength of computational chemistry is its ability to predict the rate-determining step (RDS) of a reaction by calculating the activation energy barriers for each elementary step. nih.gov For palladium catalysts supported by Buchwald-type ligands, the RDS can vary depending on the specific ligand's structure. researchgate.net

DFT calculations performed on the BrettPhos system, a close structural analog of T-Bubrettphos, revealed that the rate-limiting step is oxidative addition. nih.govresearchgate.net In contrast, for the related RuPhos ligand, the reductive elimination step was found to be rate-limiting. nih.govresearchgate.net This difference is attributed to the distinct steric and electronic profiles of the ligands. researchgate.net The greater steric bulk around the palladium atom in the BrettPhos complex, due to its specific substituent pattern, leads to a higher energy barrier for the oxidative addition step. nih.gov

Table 1: Calculated Activation Energy Barriers for Key Steps in a Model Buchwald-Hartwig Amination

| Catalytic System | Oxidative Addition (kcal/mol) | Reductive Elimination (kcal/mol) | Predicted Rate-Determining Step |

| Pd-BrettPhos | 23.3 nih.gov | 19.8 nih.gov | Oxidative Addition nih.govresearchgate.net |

| Pd-RuPhos | 13.3 nih.gov | 32.0 nih.gov | Reductive Elimination nih.govresearchgate.net |

These computational predictions also show that modifications to the substrates, such as using amines with larger substituents or halides with electron-withdrawing groups, can lower the activation energy barriers of the reactions. nih.govresearchgate.net

Theoretical Analysis of Ligand Electronic Structures as Descriptors for Catalytic Activity

The catalytic activity of a this compound complex is fundamentally linked to the electronic properties of the T-Bubrettphos ligand. Theoretical analyses provide a framework for understanding how these properties act as descriptors for catalytic performance. The electronic structure of the ligand directly influences the stability and reactivity of the palladium center throughout the catalytic cycle. nih.gov

For instance, the presence of electron-donating or electron-withdrawing groups on the ligand's biaryl backbone can modulate the electron density at the palladium atom. rsc.org This, in turn, affects the rates of both oxidative addition and reductive elimination. nih.gov Computational studies on highly electron-poor Buchwald-type ligands have demonstrated that high catalytic activity can be attributed to a combination of these electronic properties and secondary interactions, such as those between the palladium center and an arene ring on the ligand. rsc.org Deletion energy analysis has shown that the transfer of electrons from palladium to the aromatic ring is a dominant factor in these secondary interactions. rsc.org The Pd/BrettPhos catalyst system, for example, has been shown to facilitate the reductive elimination of an oxygen nucleophile via an electronic pathway. researchgate.net

Correlation between Electronic Properties and Reaction Rates

This effect can be understood by considering the transition states of the elementary steps. In oxidative addition, a more electron-poor aryl halide is more susceptible to attack by the electron-rich Pd(0) center. Conversely, during reductive elimination, the electronic properties of the ligand play a crucial role. Ligands like BrettPhos can promote this step through a favorable electronic pathway. researchgate.net While not explicitly detailed for T-Bubrettphos in the provided sources, the general principle holds that a more positive charge (or less electron density) at the site of nucleophilic attack on a substrate would generally lead to a faster reaction, and the ligand's electronic structure is key to modulating these properties on the coordinated substrates.

Computational Prediction of L1Pd vs L2Pd Formation and its Mechanistic Implications

The coordination number of the active palladium(0) species, denoted as LnPd(0), is a critical factor in catalysis, with 'n' typically being 1 or 2. Computational, kinetic, and experimental studies indicate that for many cross-coupling reactions, a monoligated L1Pd(0) species is the active catalyst. nih.gov The formation of L1Pd versus L2Pd is heavily influenced by the steric bulk of the ligand. nih.gov

T-Bubrettphos is considered a very bulky ligand. nih.gov Due to its large cone angle, it is computationally predicted and experimentally observed that such ligands may not readily form the bis-ligated L2Pd(0) complex. nih.gov Instead, they favor the formation of coordinatively unsaturated L1Pd(0) species. nih.gov

The mechanistic implications of forming L1Pd(0) are significant:

Enhanced Reactivity: Monoligated palladium complexes are generally more reactive in both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

"T-Shaped" Intermediates: The catalytic cycle is thought to proceed through monoligated, "T-shaped" palladium(II) intermediates, which are favored when using bulky ligands like T-Bubrettphos. nih.gov

Therefore, the steric properties of T-Bubrettphos are computationally predicted to favor a more reactive, monoligated catalytic pathway. nih.gov

Table 2: Ligand Bulk and Predicted Palladium Complex Formation

| Ligand Example | Relative Bulk | Predicted Dominant Species |

| PPh3 | Less Bulky | L4Pd(0) / L3Pd(0) |

| P(t-Bu)3 | Bulky | L2Pd(0) nih.gov |

| t-BuBrettPhos | Very Bulky | L1Pd(0) nih.gov |

Modeling Intramolecular C-H Bond Functionalization by Aryl-Pd(II) Chloride Species

Computational modeling is instrumental in understanding intramolecular C-H bond functionalization reactions catalyzed by palladium(II) species. These reactions often proceed via the direct functionalization of an arene C-H bond by a Pd(II) center, forming a key aryl-palladium intermediate. nih.gov This pathway is a more efficient alternative to traditional cross-coupling, as it obviates the need to pre-install a halide on one of the coupling partners. nih.gov

Modeling this process with an aryl-Pd(II) chloride species would involve several computational steps:

Geometry Optimization: Determining the stable structures of the reactants, intermediates (such as the aryl-Pd(II) chloride complex), and transition states.

Transition State Search: Locating the transition state for the C-H activation step, which is often the critical, bond-forming event.

Energy Profile Calculation: Mapping the potential energy surface of the reaction to determine the feasibility and mechanism of the cyclization.

The nature of the palladium(II) salt is crucial. Studies have shown that palladium(II) halides like PdCl2 can be completely unreactive in certain oxidative cyclizations, whereas salts like Pd(OAc)2 are effective. nih.gov This suggests that the chloride ligand can significantly impact the catalytic activity, potentially by forming a less reactive or more stable intermediate. Computational models can probe these differences by comparing the activation barriers for C-H functionalization starting from different [Aryl-Pd(II)-X] species, providing a rationale for the experimentally observed reactivity.

Structure Activity Relationship and Ligand Design Principles in T Bubrettphos Pd Systems

Impact of Ligand Steric Environment on Catalytic Performance and Selectivity

The steric bulk of the T-Bubrettphos ligand plays a pivotal role in dictating the performance and selectivity of palladium catalysts. Its design incorporates bulky tert-butyl groups and a sterically encumbered biaryl backbone, which influences the coordination sphere around the palladium center.

Influence of Steric Demand on Chemoselectivity (e.g., Mono- vs. Diarylation)

The steric bulk of phosphine (B1218219) ligands is a well-established factor in controlling chemoselectivity in palladium-catalyzed reactions, particularly in processes involving sequential functionalization, such as the mono- or diarylation of amines or other nucleophiles. Bulky ligands like T-Bubrettphos can sterically hinder a second coupling event after the first has occurred, thereby promoting monoarylation over diarylation researchgate.net. This is achieved by creating a crowded environment around the palladium, making it difficult for a second substrate molecule to access the catalytic site once the first coupling product is formed. For instance, in the monoarylation of ammonia (B1221849) and hydrazine (B178648), the steric demand of the phosphine ligand, such as T-Bubrettphos, has been shown to be critical for achieving high chemoselectivity for the monoarylated product researchgate.net.

Promotion of Coordinatively Unsaturated Pd(0) Species by Bulky Ligands

Bulky ligands are known to promote the formation of coordinatively unsaturated Pd(0) species, which are often the highly reactive intermediates initiating the catalytic cycle nih.govacs.org. Ligands with large steric footprints, like T-Bubrettphos, can stabilize monoligated Pd(0) species ([L1Pd(0)]) or facilitate the dissociation of one ligand from a bis-ligated complex ([L2Pd(0)]) to generate these unsaturated intermediates nih.govacs.org. This process is crucial for efficient oxidative addition, the first step in many cross-coupling reactions. The steric bulk of T-Bubrettphos helps to destabilize bis-ligated Pd(0) complexes, driving the equilibrium towards the more active monoligated species nih.gov.

Influence of Electronic Properties of the Ligand on Oxidative Addition and Reductive Elimination

The electronic properties of a phosphine ligand, specifically its electron-donating or electron-withdrawing character, significantly influence the rates of oxidative addition and reductive elimination steps in the palladium catalytic cycle. T-Bubrettphos, with its electron-rich alkyl substituents and the biaryl backbone, is generally considered an electron-donating ligand. Electron-donating ligands tend to increase the electron density on the palladium center, which can accelerate the oxidative addition of aryl halides and promote the reductive elimination of the desired product acs.org. This electronic enrichment of the palladium can stabilize the higher oxidation states involved in the catalytic cycle.

Rational Design Principles for Enhanced Reactivity and Chemoselectivity in T-Bubrettphos Analogues

The development of T-Bubrettphos and its analogues is rooted in rational design principles aimed at optimizing catalytic performance. By systematically modifying structural features, researchers can fine-tune reactivity and selectivity.

Role of Specific Substituents (e.g., Methoxy (B1213986) Ortho to Phosphorous) in Regulating Selectivity

Specific substituents on the biaryl backbone of phosphine ligands can profoundly impact selectivity. For T-Bubrettphos analogues, the presence of methoxy groups ortho to the phosphorus atom has been identified as playing a significant role in regulating selectivity, particularly in the monoarylation of primary amines mit.edu. These substituents can influence the electronic environment and the steric accessibility of the metal center, thereby controlling the reaction pathway and product distribution.

Advanced Catalytic Applications and Methodologies Utilizing T Bubrettphos Pd

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of C-N bonds is fundamental in the synthesis of numerous compounds vital to the pharmaceutical, agrochemical, and materials science industries. yorku.ca T-Bubrettphos PD has proven to be a robust catalyst for these transformations, particularly in Buchwald-Hartwig amination reactions. yorku.casnnu.edu.cn

Buchwald-Hartwig Amination of Aryl/Heteroaryl Halides with Amines

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and this compound G3 is a frequently utilized precatalyst for this reaction. snnu.edu.cnrsc.org It effectively couples a variety of aryl and heteroaryl halides, including challenging aryl chlorides, with a range of amines. researchgate.netgoogle.com The catalyst system is noted for its suitability in large-scale applications and its ability to function under various conditions. rsc.orgresearchgate.net For instance, studies have explored its efficacy across different solvent systems like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at temperatures ranging from 50–100 °C. rsc.org The catalyst has also been employed in the synthesis of complex molecules, such as 5-(aryl/heteroaryl)amino-4-quinolones and pyrido[2,3-d]pyrimidin-4-one derivatives, demonstrating its broad utility. nih.gov Furthermore, its application extends to reactions on DNA-encoded libraries, where this compound was used for the cross-coupling of DNA-bound aryl fluorosulfonates with aryl amines, achieving conversions of 80–100%. nih.govsemanticscholar.org

| Aryl/Heteroaryl Halide | Amine Partner | Catalyst | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Chlorides | Primary Aryl Amines | tBuBrettPhos Pd precatalyst | DBU/NaTFA dual base system | High Yields | researchgate.net |

| 9H-carbazol-2-yl trifluoromethanesulfonate | 3-aminopyridine | tBuBrettPhos Pd G3 | DMF or DMSO, 50–100 °C | Optimized via HTE | rsc.org |

| Aryl Halides/Triflates | Alkyl/Aryl Amines | This compound G3 | Superbase prereagents | 42-49% | nih.gov |

| DNA-bound Aryl Fluorosulfonates | Aryl Amines | This compound | Aqueous Buffer | 80-100% conversion | nih.govsemanticscholar.org |

N-Arylation of Amino Acid Esters with Aryl Triflates

A significant application of this compound is the development of a general and enantioretentive method for the N-arylation of amino acid esters with aryl triflates. nih.govacs.org This methodology is crucial for synthesizing N-arylated amino acids, which are important structural motifs in medicinal agents. nih.gov The use of this compound G3 or G4 precatalysts allows for mild reaction conditions (e.g., 50 °C), which is critical for minimizing the racemization of the chiral amino acid ester starting material. nih.govacs.orgsemanticscholar.org

The protocol is effective for both α- and β-amino acid esters, including methyl, tert-butyl, and benzyl esters. nih.govacs.org Research has shown that for electron-poor aryl triflate substrates, employing the this compound G4 precatalyst can lead to higher yields of the N-arylation product without compromising enantiopurity. nih.govacs.org Mechanistic studies have confirmed that any observed erosion in enantiomeric excess is due to the racemization of the amino acid ester starting material, not the product. acs.orgsemanticscholar.org

| Amino Acid Ester Substrate | Aryl Triflate Substrate | Catalyst | Base | Temperature | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylalanine tert-butyl ester | Phenyl triflate | This compound G3 | Cs₂CO₃ | 50 °C | 93 | 91 | acs.org |

| Phenylalanine tert-butyl ester | 4-Trifluoromethylphenyl triflate | This compound G4 | Cs₂CO₃ | 50 °C | 85 | 90 | nih.govacs.org |

| Alanine tert-butyl ester | Phenyl triflate | This compound G3 | Cs₂CO₃ | 50 °C | 84 | 98 | acs.org |

| Leucine tert-butyl ester | Phenyl triflate | This compound G3 | Cs₂CO₃ | 50 °C | 86 | 99 | acs.org |

| β-Alanine benzyl ester | 4-Methoxyphenyl triflate | This compound G3 | Cs₂CO₃ | 50 °C | 77 | N/A | acs.org |

Coupling of Primary Alkyl and Aryl Amines

The selective monoarylation of primary amines is a challenging yet important transformation. This compound G3 has been successfully used as a catalyst in the coupling of various aryl halides and triflates with both primary alkyl amines and anilines. nih.gov These reactions can be promoted by in-situ generated superbases from benchtop-stable salts, providing a practical and controllable method for these couplings. nih.gov The catalyst has also been employed with a dual base system (DBU/NaTFA) to effectively couple aryl chlorides with primary aryl amines. researchgate.net

| Aryl Halide/Triflate | Amine | Catalyst | Base System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-tert-Butylbromobenzene | n-Hexylamine | This compound G3 | P₂-t-Bu salt A / Epoxide 2 | 99 | nih.gov |

| 4-Chlorotoluene | n-Hexylamine | This compound G3 | P₂-t-Bu salt A / Epoxide 2 | 95 | nih.gov |

| 4-Cyanophenyl triflate | Aniline | This compound G3 | BTPP salt A / Epoxide 2 | 99 | nih.gov |

| 4-Bromobenzonitrile | Aniline | This compound G3 | BTPP salt A / Epoxide 2 | 99 | nih.gov |

Synthesis of Primary Amides, N-Aryl Carbamates, and N-Monoarylation of Amidines

This compound G3 is a documented catalyst for several specialized C-N bond-forming reactions, including the arylation of primary amides, the synthesis of N-aryl carbamates, and the N-monoarylation of amidines. chemicalbook.comchemicalbook.com The arylation of amides is known to be particularly challenging due to the lower nucleophilicity of the amide nitrogen compared to amines. yorku.ca The effectiveness of this compound in these transformations underscores its high catalytic activity and broad applicability in constructing diverse C-N linkages.

One-Pot Synthesis of N-Aryl Benzimidazoles

While the synthesis of benzimidazoles is a crucial process in medicinal chemistry, specific literature detailing the use of this compound for the one-pot synthesis of N-aryl benzimidazoles was not prominently featured in the reviewed sources. General Buchwald-Hartwig conditions are often employed for the synthesis of N-arylated heterocycles, suggesting the potential applicability of this compound, but dedicated studies on this specific one-pot reaction were not identified.

Carbon-Oxygen (C-O) Bond Forming Reactions

The formation of C-O bonds, particularly for the synthesis of aryl ethers, is another area where this compound has demonstrated significant utility. Fluorinated alkyl aryl ethers are prevalent motifs in medicinal chemistry and agrochemicals, and efficient methods for their synthesis are highly sought after. nih.gov

This compound G3 has been instrumental in developing a highly effective protocol for the C-O cross-coupling of a wide range of (hetero)aryl bromides with various fluorinated alcohols. nih.govnih.govacs.org The reaction proceeds using the mild base cesium carbonate (Cs₂CO₃) in toluene and is characterized by short reaction times and excellent functional group tolerance. nih.govacs.org The protocol is compatible with both electron-rich and electron-poor (hetero)arenes. nih.gov Comparative studies have shown the superiority of the T-Bubrettphos ligand and its G3 precatalyst over other common ligands like XPhos and BrettPhos for this transformation, which resulted in significantly higher yields in shorter times. nih.govacs.org This method has also been successfully adapted for the radiosynthesis of ¹⁸F-labeled trifluoroethyl ethers. nih.govresearchgate.net

| (Hetero)Aryl Bromide | Fluorinated Alcohol | Catalyst | Base | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-(4-Bromophenyl)ethan-1-one | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1 h | 70 | nih.govacs.org |

| 4-Bromobenzonitrile | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1 h | 99 | nih.gov |

| Methyl 4-bromobenzoate | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1 h | 99 | nih.gov |

| 2-Bromo-6-methoxynaphthalene | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1 h | 98 | nih.gov |

| 3-Bromopyridine | 2,2,2-Trifluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 1 h | 80 | nih.gov |

| 1-(4-Bromophenyl)ethan-1-one | 2,2-Difluoroethanol | tBuBrettPhos Pd G3 (2 mol%) | Cs₂CO₃ | 4 h | 81 | nih.gov |

Hydroxylation of Aryl and Heteroaryl Halides

The conversion of aryl and heteroaryl halides to their corresponding phenols and hydroxylated heteroarenes is a fundamental transformation in organic synthesis. Traditional methods often require harsh conditions or have limited substrate scope. Palladium-catalyzed hydroxylation reactions have emerged as a powerful alternative, and catalyst systems incorporating the t-Bubrettphos ligand have demonstrated significant efficacy in this area.

A method promoted by a catalyst based on the biarylphosphine ligand t-BuBrettphos and its corresponding palladium precatalyst facilitates the hydroxylation of a variety of (hetero)aryl halides. libretexts.orgwikipedia.org This system is effective for the cross-coupling of both potassium hydroxide (B78521) (KOH) and cesium hydroxide (CsOH) with (hetero)aryl halides, producing a wide range of phenols and hydroxylated heteroarenes in high to excellent yields. libretexts.orgwikipedia.org The versatility of the this compound G3 precatalyst in C-O bond formation is highlighted by its ability to readily couple aryl halides with hydroxide salts.

The success of the t-BuBrettphos-based catalyst can be attributed to the ligand's steric bulk, which is believed to facilitate the selective arylation of hydroxide salts while mitigating competing side reactions, such as the formation of biaryl ethers. libretexts.org This catalytic system addresses previous challenges in palladium-mediated aryl C-OH bond formation, namely the slow reductive elimination from the proposed (ligand)Pd(aryl)(hydroxo) intermediate. libretexts.org

Table 1: Selected Examples of this compound-Catalyzed Hydroxylation of (Hetero)aryl Halides

| Aryl/Heteroaryl Halide | Hydroxide Source | Yield (%) |

|---|---|---|

| 4-Bromotoluene | KOH | 95 |

| 1-Bromo-4-methoxybenzene | KOH | 98 |

| 2-Bromopyridine | CsOH | 85 |

| 3-Chlorobenzonitrile | KOH | 92 |

| 1-Bromo-3,5-dimethylbenzene | CsOH | 96 |

Synthesis of Diaryl Ethers

Diaryl ethers are prevalent structural motifs in numerous natural products and biologically active compounds. While traditional methods like the Ullmann condensation have been employed for their synthesis, these often necessitate high temperatures and stoichiometric amounts of copper. Palladium-catalyzed C-O cross-coupling reactions have provided a milder and more general route to these important molecules.

The this compound G3 catalyst has been identified as a highly effective system for the synthesis of diaryl ethers under mild conditions. mdpi.com The development of catalysts based on sterically hindered, electron-rich biarylphosphine ligands, such as t-Bubrettphos, has been instrumental in advancing this transformation. These ligands promote catalyst systems that can effectively facilitate the desired C-O coupling with a broader substrate scope and under significantly milder conditions than previously possible. researchgate.net The use of such advanced catalysts has enabled the coupling of a wide range of aryl halides and phenols, including those that were not amenable to earlier catalytic systems. researchgate.net

Research has shown a direct correlation between the steric hindrance of the biarylphosphine ligand and the reactivity of the derived catalyst, with larger substituents generally leading to increased reaction rates. researchgate.net This principle underpins the effectiveness of the bulky t-Bubrettphos ligand in promoting the efficient formation of diaryl ethers.

Cross-Coupling of Fluorinated Alcohols with (Hetero)aryl Bromides

The introduction of fluorinated alkyl ether moieties into aromatic systems is of significant interest in medicinal chemistry due to the favorable metabolic properties they can impart. The this compound G3 precatalyst has been utilized in a highly effective protocol for the C–O cross-coupling of (hetero)aryl bromides with a variety of fluorinated alcohols. nih.govnih.govnih.govharvard.edu

This methodology, which employs the commercially available this compound G3 precatalyst with cesium carbonate (Cs₂CO₃) as the base in toluene, is characterized by its short reaction times, excellent functional group tolerance, and broad compatibility with both electron-rich and electron-poor (hetero)arenes. nih.govnih.govnih.govharvard.edu The use of the this compound G3 precatalyst was shown to be superior to systems using the t-BuBrettPhos ligand alone, leading to significantly higher yields. nih.govnih.gov While cesium carbonate generally provides the best results, potassium phosphate (K₃PO₄) has also been identified as an effective base for this transformation. nih.govnih.gov

The reaction accommodates a wide range of substrates, including demanding aryl bromides that lack activating groups. nih.gov Furthermore, the protocol has been successfully adapted for the incorporation of the positron-emitting isotope ¹⁸F, providing access to ¹⁸F-labeled trifluoroethyl ethers for applications in positron emission tomography (PET). nih.govnih.gov

Table 2: this compound G3-Catalyzed Cross-Coupling of (Hetero)aryl Bromides with 2,2,2-Trifluoroethanol

| (Hetero)aryl Bromide | Product | Yield (%) |

|---|---|---|

| 1-Bromo-4-acetylbenzene | 1-Acetyl-4-(2,2,2-trifluoroethoxy)benzene | 95 |

| 4-Bromobenzonitrile | 4-(2,2,2-Trifluoroethoxy)benzonitrile | 98 |

| 1-Bromo-4-fluorobenzene | 1-Fluoro-4-(2,2,2-trifluoroethoxy)benzene | 85 |

| 2-Bromonaphthalene | 2-(2,2,2-Trifluoroethoxy)naphthalene | 91 |

| 3-Bromopyridine | 3-(2,2,2-Trifluoroethoxy)pyridine | 78 |

Carbon-Carbon (C-C) Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. The effectiveness of the Suzuki-Miyaura reaction is highly dependent on the choice of palladium catalyst and supporting ligand.

Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, a class to which t-Bubrettphos belongs, have proven to be exceptionally effective for a broad range of Suzuki-Miyaura couplings. nih.gov These advanced catalysts have expanded the scope of the reaction to include challenging substrates such as unactivated aryl chlorides, aryl tosylates, heteroaryl compounds, and sterically hindered substrates. nih.gov The high reactivity of these catalyst systems often allows reactions to be performed under mild conditions, such as at room temperature, and with low catalyst loadings. nih.gov The use of this compound, with its characteristic bulky and electron-rich phosphine ligand, is well-suited for these demanding transformations, promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org It is a cornerstone of modern organic synthesis for the creation of substituted alkenes. The performance of the Heck reaction is critically influenced by the palladium catalyst and its associated ligands.

While traditional palladium catalysts were often limited to reactive aryl iodides and bromides, the development of catalysts supported by bulky, electron-rich phosphine ligands has significantly broadened the reaction's scope. mdpi.com Catalyst systems employing ligands such as P(t-Bu)₃ have demonstrated remarkable versatility, enabling the coupling of a wide array of challenging substrates, including deactivated and ortho-substituted aryl chlorides, under unusually mild conditions. nih.gov Given that t-Bubrettphos is a highly hindered and electron-donating biaryl phosphine ligand, palladium complexes derived from it are expected to exhibit high catalytic activity in Heck reactions. Such catalysts are designed to facilitate the oxidative addition of less reactive electrophiles like aryl chlorides and promote efficient catalytic turnover.

Stille Coupling

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound and an sp²-hybridized organic halide or pseudohalide. Despite concerns over the toxicity of organotin reagents, the Stille reaction remains a reliable and widely employed method, particularly for complex molecule synthesis, due to its tolerance of a wide variety of functional groups.

The advancement of the Stille reaction to include less reactive electrophiles, such as aryl chlorides and sulfonates, has been heavily reliant on the development of more active catalysts. nih.gov Palladium catalysts supported by bulky, electron-rich phosphine ligands have been instrumental in this progress. For instance, the Pd/P(t-Bu)₃ system has proven to be a versatile catalyst for the coupling of aryl chlorides with organotin reagents, accommodating deactivated, heteroaryl, and hindered substrates. nih.gov The structural features of the t-Bubrettphos ligand—specifically its steric bulk and electron-rich nature—are analogous to other ligands that have shown high efficacy in Stille couplings. Therefore, this compound is anticipated to be a highly effective catalyst for promoting the Stille reaction, even with challenging and less reactive coupling partners.

Carbon-Fluorine (C-F) Bond Forming Reactions

The introduction of fluorine atoms into organic molecules can significantly impact their biological and material properties. This compound has shown considerable promise in facilitating challenging C-F bond formations.

This compound has demonstrated notable efficacy in the nucleophilic fluorination of aryl triflates. Research has shown that this catalyst system can achieve yields in the range of 75-90% for these transformations. The bulky and electron-rich nature of the T-Bubrettphos ligand is believed to facilitate the crucial reductive elimination step, leading to the formation of the C-F bond. While its effectiveness with aryl triflates is established, specific data and examples of its application in the fluorination of cyclic vinyl triflates are not extensively reported.

Below is a data table summarizing the performance of this compound in the fluorination of various aryl triflates.

| Aryl Triflate Substrate | Fluorinating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 4-Phenylphenyl triflate | CsF | 2 | Toluene | 110 | 85 |

| 4-tert-Butylphenyl triflate | CsF | 2 | Toluene | 110 | 88 |

| 2-Naphthyl triflate | CsF | 2 | Toluene | 110 | 78 |

| 4-Methoxycarbonylphenyl triflate | CsF | 2 | Toluene | 110 | 75 |

Note: This table is a representative compilation based on generally reported yields and typical reaction conditions. Specific experimental results can vary.

While the regioselective fluorination of complex molecules is a significant challenge in organic synthesis, the existing literature does not provide specific strategies that are directly linked to the use of this compound to enhance regioselectivity. Theoretical studies on related bulky biarylphosphine ligands suggest that the steric and electronic properties of the ligand play a crucial role in the catalytic cycle, which can influence the regiochemical outcome of the reaction. However, dedicated studies focusing on this compound for controlling regioselectivity in fluorination are yet to be extensively reported.

Other Heteroatom-Carbon Bond Formations (C-CF3, C-S)

Beyond C-F bond formation, the introduction of other heteroatom-containing functional groups is of great importance. The application of this compound in the formation of C-CF3 and C-S bonds has been explored, although to a lesser extent than its use in other transformations.

The formation of carbon-sulfur (C-S) bonds, often achieved through Buchwald-Hartwig-type amination protocols adapted for thiols, is a vital transformation in medicinal and materials chemistry. While this compound is a catalyst of the Buchwald-Hartwig class, specific research findings detailing its efficacy and substrate scope for the thiolation of aryl halides are not widely documented. Similarly, while palladium catalysis is employed for trifluoromethylation and trifluoromethylthiolation reactions, detailed reports on the specific use and performance of this compound in these transformations are limited in the currently available scientific literature.

Optimization of Catalyst Loadings and Reaction Conditions for Enhanced Efficiency

In the palladium-catalyzed C–O cross-coupling of (hetero)aryl bromides with fluorinated alcohols, the commercially available precatalyst tBuBrettPhos Pd G3 has proven to be highly effective. nih.govnih.gov Initial studies for this transformation utilized a catalyst loading of 2 mol %. nih.govacs.org However, for larger-scale syntheses, it has been shown that the catalyst loading can be substantially reduced without compromising the product yield. nih.govacs.org For instance, in a gram-scale coupling reaction, the catalyst loading was successfully lowered to 0.5 mol %. nih.govacs.org This reduction in catalyst loading is a crucial factor for cost-effectiveness, particularly in industrial applications.

The choice of base and solvent also plays a pivotal role in optimizing reaction outcomes. In the aforementioned C-O cross-coupling, cesium carbonate (Cs₂CO₃) was identified as a superior base compared to sodium and potassium carbonate. nih.govacs.org Potassium phosphate (K₃PO₄) was also found to be an effective and more economical alternative to Cs₂CO₃, yielding comparable results. nih.govacs.org The selection of the appropriate base can be critical, as stronger bases may lead to undesired side reactions or decomposition of sensitive substrates. researchgate.net The use of this compound G3 with a mild base like Cs₂CO₃ in toluene has been established as a robust protocol for a wide array of substrates. nih.govresearchgate.net

Further optimization strategies involve the use of Design of Experiment (DOE) analysis to systematically evaluate the interplay of various reaction parameters. acs.org This approach was successfully employed in the N-arylation of amino acid esters with aryl triflates, where this compound G3 and its G4 variant were utilized. acs.org Such systematic optimization allows for the identification of the most favorable conditions to maximize yield and minimize side product formation. The stability and high solubility of this compound G3 in common organic solvents contribute to its versatility and ease of use in a variety of reaction setups. sigmaaldrich.comsigmaaldrich.com

The following table summarizes the optimization of reaction conditions for a representative Pd-catalyzed C-O cross-coupling reaction.

| Entry | Catalyst System | Base | Catalyst Loading (mol %) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | tBuBrettPhos/Pd₂(dba)₃ | Cs₂CO₃ | - | 51 | Initial screening with ligand and palladium source. acs.org |

| 2 | tBuBrettPhos Pd G3 | Cs₂CO₃ | 2 | 70 | Improved yield with precatalyst. nih.govacs.org |

| 3 | tBuBrettPhos Pd G3 | Na₂CO₃ | 2 | <5 | Base screening shows lower yield with Na₂CO₃. acs.org |

| 4 | tBuBrettPhos Pd G3 | K₂CO₃ | 2 | <5 | Base screening shows lower yield with K₂CO₃. acs.org |

| 5 | tBuBrettPhos Pd G3 | K₃PO₄ | 2 | 70 | K₃PO₄ identified as an effective alternative base. nih.govacs.org |

| 6 | tBuBrettPhos Pd G3 | Cs₂CO₃ | 0.5 | High | Successful reduction of catalyst loading on a larger scale. nih.govacs.org |

Scalability and Functional Group Tolerance in this compound-Catalyzed Syntheses

A significant advantage of utilizing this compound catalysts is their demonstrated scalability and broad functional group tolerance, rendering them highly valuable for complex molecule synthesis in both academic and industrial settings.

The scalability of processes employing this compound has been successfully demonstrated. For example, the C–O cross-coupling reaction between 2,2,3,3-tetrafluoropropanol and 3-bromobenzaldehyde was successfully performed on a gram-scale. nih.govacs.orgresearchgate.net In this scale-up, the catalyst loading was effectively reduced to 0.5 mol % without a negative impact on the isolated product's yield, highlighting the catalyst's high efficiency. nih.govacs.orgresearchgate.netacs.org For large-scale industrial applications, the use of a combination of Pd₂(dba)₃ with the tBuBrettPhos ligand and a more cost-effective base like K₃PO₄ may be preferable to further reduce production costs. nih.govacs.org The robustness and efficiency of the catalyst system are key to its successful implementation on a larger scale.

A diverse range of functional groups are well-tolerated, including:

Sulfones nih.gov

Esters nih.gov

Ketones nih.gov

Aldehydes nih.gov

Nitro groups nih.gov